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Compound of Interest

Compound Name: 3,5-Dimethylphenol-d10

Cat. No.: B15383901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Dimethylphenol-d10 is the deuterated form of 3,5-dimethylphenol, a member of the

xylenol isomer family. In this isotopically labeled version, the ten hydrogen atoms on the

aromatic ring and the two methyl groups are replaced with deuterium. This stable isotope-

labeled compound serves as an invaluable tool in analytical chemistry, particularly in mass

spectrometry-based methods, where it is predominantly used as an internal standard for the

quantification of its non-labeled counterpart and other related phenolic compounds. Its physical

and chemical properties are nearly identical to those of 3,5-dimethylphenol, but its increased

mass allows for clear differentiation in mass spectrometric analyses.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 3,5-Dimethylphenol-d10 is

presented below, with data for its non-deuterated analog provided for comparison.
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Property 3,5-Dimethylphenol-d10 3,5-Dimethylphenol

Chemical Formula C₈D₁₀O C₈H₁₀O

Molecular Weight 132.23 g/mol [1] 122.16 g/mol

CAS Number 1192812-51-3[1] 108-68-9[2]

Appearance White to off-white solid
Colorless to pale yellow

solid[2]

Melting Point 64-66 °C 64-66 °C

Boiling Point ~221 °C 221 °C

Solubility

Soluble in organic solvents

such as methanol, ethanol,

and methylene chloride.

Slightly soluble in water;

soluble in ethanol, ether, and

benzene.

Isotopic Purity Typically ≥98 atom % D Not Applicable

Synthesis
While specific, detailed protocols for the commercial synthesis of 3,5-Dimethylphenol-d10 are

proprietary, the general approach involves the deuteration of 3,5-dimethylphenol or a suitable

precursor. Common methods for deuterium labeling of aromatic compounds include:

Acid-Catalyzed H/D Exchange: This method involves heating the non-labeled compound in

the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or

deuterated trifluoroacetic acid (CF₃COOD), and a source of deuterium, typically deuterium

oxide (D₂O). The acidic conditions facilitate the electrophilic substitution of hydrogen with

deuterium on the aromatic ring.

Metal-Catalyzed H/D Exchange: Transition metals, such as platinum, palladium, or nickel,

can catalyze the exchange of hydrogen for deuterium on aromatic rings. This is often carried

out by heating the compound with D₂O or D₂ gas in the presence of the catalyst.

Synthesis from Deuterated Precursors: A multi-step synthesis can be employed starting from

simpler, commercially available deuterated building blocks.
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The following diagram illustrates a generalized workflow for the synthesis of 3,5-
Dimethylphenol-d10 via a hypothetical acid-catalyzed exchange reaction.

Synthesis Workflow

3,5-Dimethylphenol
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Extraction
(e.g., with Ethyl Acetate)

Purification
(e.g., Column Chromatography) 3,5-Dimethylphenol-d10
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A generalized workflow for the synthesis of 3,5-Dimethylphenol-d10.

Analytical Data
Mass Spectrometry
The mass spectrum of 3,5-Dimethylphenol-d10 is characterized by a molecular ion peak (M⁺)

at m/z 132, corresponding to its increased molecular weight due to the ten deuterium atoms.

The fragmentation pattern is similar to that of the non-deuterated compound, with characteristic

losses of methyl radicals and carbon monoxide. However, the fragments will have masses

shifted by the number of deuterium atoms they contain.

Expected Fragmentation Pattern:
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Ion m/z (d10) m/z (d0) Description

[M]⁺ 132 122 Molecular Ion

[M-CD₃]⁺ 114 107
Loss of a deuterated

methyl radical

[M-CO]⁺ 104 94
Loss of carbon

monoxide

[M-CO-CD₃]⁺ 86 79

Subsequent loss of a

deuterated methyl

radical

The following diagram illustrates the primary fragmentation pathway.

Mass Spectrometry Fragmentation
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Primary mass fragmentation pathway of 3,5-Dimethylphenol-d10.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the near-complete deuteration, the ¹H NMR spectrum of 3,5-Dimethylphenol-d10 will

show significantly reduced or absent signals in the regions corresponding to the aromatic and

methyl protons. Any residual signals would be indicative of incomplete deuteration.

The ¹³C NMR spectrum will show signals for the carbon atoms, but the coupling patterns will be

altered due to the presence of deuterium instead of hydrogen. The signals may appear as
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multiplets due to ¹³C-²H coupling.

Experimental Protocol: Use as an Internal Standard
in GC-MS Analysis of Phenols in Water
3,5-Dimethylphenol-d10 is an ideal internal standard for the quantification of 3,5-

dimethylphenol and other phenolic compounds in environmental samples, such as water, due

to its similar chemical behavior and distinct mass.

Objective: To quantify the concentration of 3,5-dimethylphenol in a water sample using gas

chromatography-mass spectrometry (GC-MS) with 3,5-Dimethylphenol-d10 as an internal

standard.

Materials:

Water sample

3,5-Dimethylphenol-d10 solution (e.g., 10 µg/mL in methanol)

3,5-Dimethylphenol calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL in methanol)

Methylene chloride (DCM), HPLC grade

Anhydrous sodium sulfate

Separatory funnel

Concentrator tube

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

Sample Preparation:

To a 1-liter water sample, add a known amount of the 3,5-Dimethylphenol-d10 internal

standard solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 1

µg/L).
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Acidify the sample to pH < 2 with concentrated sulfuric acid.

Transfer the sample to a 2-liter separatory funnel.

Add 60 mL of methylene chloride and shake vigorously for 2 minutes.

Allow the layers to separate and collect the organic layer.

Repeat the extraction two more times with fresh 60 mL portions of methylene chloride.

Combine the organic extracts and dry by passing through a funnel containing anhydrous

sodium sulfate.

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish or similar

apparatus.

Calibration Standards Preparation:

Prepare a series of calibration standards by adding a fixed amount of the 3,5-
Dimethylphenol-d10 internal standard to each concentration of the 3,5-dimethylphenol

standards.

GC-MS Analysis:

Set up the GC-MS with appropriate parameters for the analysis of phenols. A typical

temperature program would be:

Initial temperature: 40°C, hold for 2 minutes.

Ramp to 150°C at 10°C/minute.

Ramp to 250°C at 20°C/minute, hold for 5 minutes.

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor for the

characteristic ions of both the analyte and the internal standard.

For 3,5-Dimethylphenol: m/z 122, 107

For 3,5-Dimethylphenol-d10: m/z 132, 114
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Data Analysis:

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the

peak area of the internal standard against the concentration of the analyte for the

calibration standards.

Calculate the same peak area ratio for the sample.

Determine the concentration of 3,5-dimethylphenol in the sample by using the calibration

curve.

The following diagram outlines the experimental workflow for this analysis.
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GC-MS Analysis Workflow
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Workflow for the quantification of 3,5-dimethylphenol using a deuterated internal standard.

Conclusion
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3,5-Dimethylphenol-d10 is a critical analytical tool for researchers and scientists in various

fields, including environmental monitoring and drug development. Its use as an internal

standard provides a reliable and accurate method for the quantification of phenolic compounds.

This guide has provided a comprehensive overview of its properties, a general synthesis

approach, expected analytical data, and a detailed experimental protocol for its application in

GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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